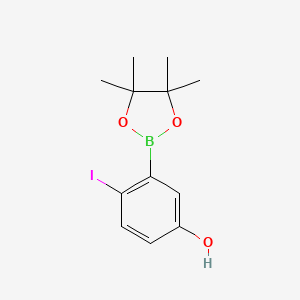

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organoboron compound that features both iodine and boron atoms within its structure. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the borylation of an aryl halide. One common method is the palladium-catalyzed borylation of 4-iodophenol using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The iodine atom can be reduced to form the corresponding aryl boronate.

Substitution: The iodine atom can be substituted with various nucleophiles in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

Oxidation: Quinones.

Reduction: Aryl boronates.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. It can undergo various coupling reactions to form biaryl compounds. For instance, it participates in the Suzuki-Miyaura cross-coupling reaction with aryl halides or boronic acids to yield substituted biphenyls. This application is crucial in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield |

|---|---|---|

| Suzuki Coupling | 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol with phenylboronic acid | 65% |

| Sonogashira Coupling | Coupling with terminal alkynes | Variable |

Medicinal Chemistry

The compound has potential applications in drug discovery and development. It has been explored as a scaffold for designing inhibitors of protein-protein interactions. For instance, studies have shown that derivatives of this compound can inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .

Material Science

Due to its boron content and phenolic structure, this compound can be utilized in developing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials science.

Case Study 1: Inhibition of PD-1/PD-L1 Interaction

A study demonstrated that derivatives of This compound effectively inhibited the PD-1/PD-L1 interaction. This was achieved through structural modifications that enhanced binding affinity and selectivity . The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis of Biaryl Compounds

In another research effort, the compound was utilized in a series of Suzuki reactions to synthesize biaryl compounds with various functional groups. The results indicated that the iodophenol derivative provided high yields and selectivity for the desired products . This showcases its utility in synthetic organic chemistry.

Wirkmechanismus

The mechanism by which 4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile, while the iodine atom serves as a leaving group. This dual functionality allows for the efficient synthesis of a wide range of organic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.

5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Contains additional functional groups and a pyrrolo[2,3-b]pyridine core.

Uniqueness

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of iodine and boron atoms, which provides versatility in various synthetic applications. Its phenol group also allows for further functionalization, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

4-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C12H16BIO2, with a molecular weight of approximately 329.97 g/mol. It is characterized by the presence of an iodine atom and a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that boron-containing compounds can disrupt bacterial cell membranes and inhibit cell wall synthesis. The presence of iodine may also contribute to its antimicrobial efficacy by generating reactive iodine species that damage microbial DNA and proteins.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The dioxaborolane group is known for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This property may facilitate targeted delivery to cancer cells. For example:

- Case Study : A study demonstrated that similar dioxaborole derivatives inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The boron atom can interact with hydroxyl groups in enzyme active sites, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation : Iodine can participate in redox reactions that generate ROS, contributing to oxidative stress in target cells.

- Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest at the G2/M phase in cancer cells.

Data Table: Summary of Biological Activities

Safety and Toxicology

While investigating the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data suggest that similar compounds can cause skin irritation and eye damage upon contact . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Eigenschaften

IUPAC Name |

4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZQKMXNNCBLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BIO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.